4-Chloro-5-(1H-pyrrol-1-yl)-6-(pyrrolidin-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Chloro-5-(1H-pyrrol-1-yl)-6-(pyrrolidin-1-yl)pyrimidine is a useful research compound. Its molecular formula is C12H13ClN4 and its molecular weight is 248.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-Chloro-5-(1H-pyrrol-1-yl)-6-(pyrrolidin-1-yl)pyrimidine is a nitrogen-containing heterocyclic compound belonging to the pyrimidine family. Its unique structure, featuring a pyrimidine ring substituted at the 4-position with a chlorine atom and at the 5- and 6-positions with pyrrol and pyrrolidine moieties, suggests potential biological activities that are of significant interest in medicinal chemistry.
Chemical Structure
The molecular structure of this compound can be represented as follows:
Biological Activities
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antitumor Activity : Compounds in this class have shown potential in inhibiting tumor growth.
- Antimicrobial Properties : Structural analogs have demonstrated effectiveness against various bacterial strains, indicating potential as antibacterial agents.
- Enzyme Inhibition : Some derivatives have been studied for their ability to inhibit specific enzymes, contributing to their therapeutic potential in treating diseases like fibrosis.
Case Studies and Research Findings
Several studies have evaluated the biological activity of compounds related to this compound. Key findings include:
Antitumor Studies
In a study assessing the antitumor effects of similar pyrimidine compounds, it was found that certain derivatives exhibited significant cytotoxicity against cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined, highlighting the potency of these compounds in inhibiting cancer cell proliferation.
Antimicrobial Activity
Research has shown that derivatives containing pyrrole and pyrrolidine moieties possess notable antimicrobial activity. For instance, one derivative demonstrated an MIC (Minimum Inhibitory Concentration) of 3.12 μg/mL against Staphylococcus aureus, outperforming traditional antibiotics like vancomycin .
Enzyme Inhibition
Studies on enzyme inhibition revealed that certain derivatives could effectively inhibit collagen prolyl-4-hydroxylase, an enzyme crucial in fibrosis development. This suggests potential applications in treating fibrotic diseases .
Comparative Analysis with Similar Compounds
A comparative analysis of structural analogs highlights the unique characteristics and biological activities associated with this compound:
Compound Name | Structural Features | Biological Activity | Unique Aspects |
---|---|---|---|
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Chlorinated pyrrolo-pyrimidine | Antitumor | Different substitution patterns |
Pyrrolidine derivatives | Various substitutions on pyrrolidine | Antimicrobial | Varying chain lengths affect activity |
5-Amino-pyrimidines | Amino group at position 5 | Enzyme inhibition | Different functional groups influence potency |
This table illustrates how the specific substitutions on the pyrimidine ring contribute to distinct biological activities, emphasizing the potential of this compound in drug development.
Properties
Molecular Formula |
C12H13ClN4 |
---|---|
Molecular Weight |
248.71 g/mol |
IUPAC Name |
4-chloro-6-pyrrolidin-1-yl-5-pyrrol-1-ylpyrimidine |
InChI |
InChI=1S/C12H13ClN4/c13-11-10(16-5-1-2-6-16)12(15-9-14-11)17-7-3-4-8-17/h1-2,5-6,9H,3-4,7-8H2 |
InChI Key |
BMQVOUNOUCUYSF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=C(C(=NC=N2)Cl)N3C=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.